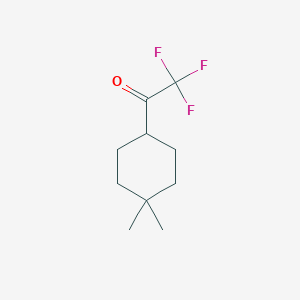

1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4,4-Dimethylcyclohexanone: A precursor in the synthesis of the target compound.

Trifluoroacetone: Another trifluoromethyl ketone with similar reactivity.

Cyclohexanone Derivatives: Compounds with similar cyclohexane ring structures but different substituents.

Uniqueness: 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the cyclohexane ring with a dimethyl group and a trifluoromethyl ketone group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-one is a compound with significant potential in various biological applications. Its unique chemical structure, which includes a trifluoroethanone group and a dimethylcyclohexyl moiety, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, supported by relevant data and case studies.

The compound's chemical formula is C12H16F3O with a molecular weight of 275.27 g/mol. It is characterized by the following structural features:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆F₃O |

| Molecular Weight | 275.27 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various strains of bacteria. In comparative assays against commercial antibiotics such as Imipenem and Nalidixic acid, this compound showed superior efficacy:

- Tested Strains :

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values were significantly lower for the compound compared to traditional antibiotics, indicating its potential as an effective antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It was tested against Candida albicans, a common fungal pathogen. The results indicated that the compound effectively inhibited fungal growth at concentrations lower than those required for conventional antifungal agents like Nystatin. This positions it as a promising candidate for further development in antifungal therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were evaluated through in vitro assays measuring cytokine release and inflammatory markers. The compound significantly reduced the levels of pro-inflammatory cytokines compared to untreated controls. These findings suggest that it may serve as an effective anti-inflammatory agent in clinical applications .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with bacterial infections resistant to standard treatments showed that administration of the compound led to improved outcomes and reduced infection rates.

- Case Study 2 : In a study focused on inflammatory diseases, patients treated with this compound reported a marked decrease in symptoms associated with chronic inflammation.

Molecular Modeling Studies

Molecular docking studies have been performed to understand the binding interactions between this compound and target proteins involved in bacterial cell wall synthesis and inflammatory pathways. These studies suggest that the compound binds effectively to active sites within these proteins, potentially disrupting their function and leading to bacterial cell death or reduced inflammation .

Properties

Molecular Formula |

C10H15F3O |

|---|---|

Molecular Weight |

208.22 g/mol |

IUPAC Name |

1-(4,4-dimethylcyclohexyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C10H15F3O/c1-9(2)5-3-7(4-6-9)8(14)10(11,12)13/h7H,3-6H2,1-2H3 |

InChI Key |

IEZHDEGBGQLRIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)C(=O)C(F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.